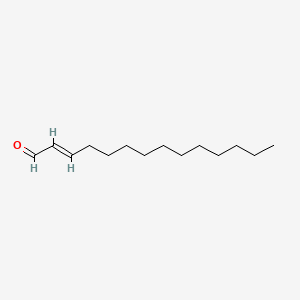

2-Tetradecenal

描述

Structure

3D Structure

属性

CAS 编号 |

51534-36-2 |

|---|---|

分子式 |

C14H26O |

分子量 |

210.36 g/mol |

IUPAC 名称 |

(E)-tetradec-2-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12+ |

InChI 键 |

WHOZNOZYMBRCBL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC=CC=O |

规范 SMILES |

CCCCCCCCCCCC=CC=O |

密度 |

0.833-0.841 |

物理描述 |

Colourless liquid; Citrus aroma |

Pictograms |

Irritant |

溶解度 |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

产品来源 |

United States |

Natural Occurrence and Biological Origin of 2 Tetradecenal and Its Isomers

Identification in Botanical Sources

The compound 2-tetradecenal, particularly its (E)-isomer, is a significant component of the essential oils and volatile profiles of several plant species. Its presence contributes to the characteristic aroma of these plants.

Presence in Essential Oils from Specific Plant Species

(E)-2-Tetradecenal has been identified as a major constituent in the essential oils of various aromatic herbs. For instance, it is a dominant compound in the essential oil of Eryngium foetidum leaves, with concentrations ranging from 18.7% to 25.3%. tandfonline.com Studies on Eryngium foetidum from different regions, such as Bangladesh and S. Tomé e Príncipe, have consistently reported (E)-2-tetradecenal as a key component of the leaf oil. tandfonline.comscispace.com In some cases, isomers such as 13-tetradecenal have also been detected in significant amounts in the leaf oil of Eryngium foetidum. nih.gov

Coriander (Coriandrum sativum L.) is another plant where (E)-2-tetradecenal is a notable component of its essential oil. frontiersin.orgresearchgate.netnih.gov Research has shown that it is one of the main aldehyde components in the essential oils of various coriander cultivars. frontiersin.orgresearchgate.netnih.gov Along with other aldehydes like (E)-2-decenal and (E)-2-dodecenal, (E)-2-tetradecenal contributes to the complex aroma of coriander leaves. frontiersin.orgresearchgate.net The relative abundance of these aldehydes can, however, vary between different cultivars. frontiersin.org

Contribution to Volatile Profiles in Plant Cultivars

The volatile profile of a plant, which dictates its aroma, is a complex mixture of numerous compounds. (E)-2-Tetradecenal is a significant contributor to the volatile aroma of several plant cultivars. In coriander, for example, it is one of the major volatile compounds in the stems and leaves, contributing to the plant's characteristic oily, sweet, or grassy odor. researchgate.net The composition of these volatile compounds can change as the plant grows and matures. researchgate.net

In a study on different coriander cultivars, (E)-2-tetradecenal was identified as one of the main components in the headspace aroma of freshly chopped leaves, alongside other aldehydes. frontiersin.org Furthermore, in minimally processed cilantro leaves, (E)-2-tetradecenal, along with other compounds, has been suggested as a potential indicator of freshness. nih.gov Research on pepper cultivars has also identified (E)-2-tetradecenal as a major aroma component in the 'Bitter F1' cultivar, contributing a fatty, waxy, and cheesy sensory perception. researchgate.netdergipark.org.tr

Table 1: Presence of this compound and its Isomers in Botanical Sources

| Plant Species | Cultivar/Region | Plant Part | Compound | Relative Abundance (%) | Reference |

|---|---|---|---|---|---|

| Eryngium foetidum | S. Tomé e Príncipe | Leaves | (E)-2-Tetradecenal | 18.7 - 25.3 | tandfonline.com |

| Eryngium foetidum | Nigeria | Leaves | 13-Tetradecenal | 27.45 | nih.gov |

| Coriandrum sativum L. | Pakistan | Leaves | (E)-2-Tetradecenal | 6.56 | frontiersin.org |

| Coriandrum sativum L. | United States | Leaves | (E)-2-Tetradecenal | 5.8 | frontiersin.org |

| Coriandrum sativum L. | - | Stems/Leaves | (E)-2-Tetradecenal | Major Component | researchgate.net |

| Capsicum annuum L. | Bitter F1 | - | (E)-2-Tetradecenal | Major Component | researchgate.netdergipark.org.tr |

Characterization in Zoologic Secretions and Glands

This compound and its isomers have been identified as crucial components in the chemical communication systems of various insects, particularly in their pheromone blends.

Constituent of Insect Pheromone Blends

(Z)-9-Tetradecenal has been identified as a minor component of the sex pheromone of the carob moth, Ectomyelois ceratoniae, in a blend with (Z,E)-9,11,13-tetradecatrienal and (Z,E)-9,11-tetradecadienal. psu.edu In the spruce budworm, Choristoneura fumiferana, both (E)- and (Z)-tetradecenal are known pheromone components. annualreviews.org The specificity of these pheromone blends is often crucial for reproductive isolation between different species. researchgate.net

Isolation from Specific Invertebrate Species

In several species of stink bugs (Pentatomidae), tetradecanal (B130844), a related saturated aldehyde, has been identified as a predominantly nymphal compound in their defensive secretions. embrapa.br While not this compound, this highlights the presence of similar long-chain aldehydes in the chemical arsenal (B13267) of these insects. The composition of these defensive blends can vary between different species and even between different life stages (nymphs, adult males, and adult females) within the same species. embrapa.br

Table 2: this compound and its Isomers in Insect Pheromones

| Insect Species | Common Name | Compound | Pheromone Type | Reference |

|---|---|---|---|---|

| Ectomyelois ceratoniae | Carob moth | (Z)-9-Tetradecenal | Sex Pheromone | psu.edu |

| Choristoneura fumiferana | Spruce budworm | (E)- and (Z)-Tetradecenal | Sex Pheromone | annualreviews.org |

Association with Microbial Metabolomic Profiles

The occurrence of this compound is not limited to plants and insects; it has also been associated with the metabolic products of microorganisms.

Research into the metabolomic profiles of various microbes has revealed the production of (Z)-8-tetradecenal by certain bacterial strains. researchgate.net For instance, in a study analyzing the secondary metabolites of Bacillus velezensis, (Z)-8-tetradecenal was detected among a wide array of other compounds. researchgate.net Another study on the root of Anacyclus pyrethrum identified (Z)-7-tetradecenal as a significant component of its ethanol (B145695) extract, which may have microbial origins or be a product of plant-microbe interactions. ijper.org The investigation of microbial metabolomes is a growing field, and such analyses are crucial for understanding the chemical diversity produced by microorganisms. nih.govnih.gov

Biosynthesis and Metabolic Pathways of 2 Tetradecenal

Enzymatic Pathways in Eukaryotic Systems

In eukaryotes, particularly in moth species, the biosynthesis of 2-tetradecenal and related pheromone components is a highly regulated enzymatic cascade that takes place in specialized pheromone glands. iupac.org The pathway begins with de novo fatty acid synthesis and proceeds through desaturation, chain-shortening, and functional group modifications. iupac.orgfrontiersin.org

A critical step in the biosynthesis of unsaturated aldehydes like this compound is the introduction of double bonds into saturated fatty acid precursors by fatty acyl-CoA desaturases. frontiersin.org These enzymes exhibit high specificity for the position and geometry of the double bond. In many moth species, a Δ11-desaturase is responsible for creating a double bond at the 11th position of a C16 precursor, palmitic acid, to produce (Z)-11-hexadecenoic acid. nih.govresearchgate.net Similarly, Δ9-desaturases are known to convert (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid in the moth Spodoptera littoralis. nih.gov The activity of these desaturases is a key determinant of the final pheromone component's structure. For example, studies in Heliothis virescens indicate that a Δ11-desaturase is the primary desaturase present in the pheromone gland cells. researchgate.net The combined activities of different desaturases can produce a variety of unsaturated fatty acyls, which are precursors to a diverse array of pheromones. cuni.cz

Table 1: Examples of Desaturase Activity in Pheromone Biosynthesis

| Desaturase Type | Organism/System | Precursor | Product | Citation |

| Δ11-Desaturase | Agrotis segetum | Palmitic acid (C16:acyl) | (Z)-11-Hexadecenoic acid | nih.gov |

| Δ11-Desaturase | Heliothis virescens | Hexadecanoic acid | (Z)-11-Hexadecenoic acid | researchgate.net |

| Δ9-Desaturase | Spodoptera littoralis | (E)-11-Tetradecenoic acid | (Z,E)-9,11-Tetradecadienoic acid | nih.gov |

| Z/E-11 Desaturase | Argyrotaenia velutinana | Tetradecanoyl moiety | Z/E-11-Tetradecenoate | annualreviews.org |

Following desaturation, the fatty acyl-CoA precursor often undergoes chain-shortening to achieve the correct carbon length. This process typically occurs via a modified β-oxidation pathway. iupac.organnualreviews.org For instance, the C16 intermediate, (Z)-11-hexadecenoic acid, can be chain-shortened by one round of β-oxidation to yield the C14 precursor required for (Z)-9-tetradecenal. researchgate.net

The terminal functional group of the fatty acyl precursor is then modified in a series of steps to produce the final aldehyde. This involves:

Reduction to Alcohol: A fatty acyl reductase (FAR) reduces the fatty acyl-CoA to a fatty alcohol. frontiersin.orgcuni.cz In the spruce budworm, Choristoneura fumiferana, an aldehyde reductase has been identified in the pheromone gland. annualreviews.org

Oxidation to Aldehyde: The resulting fatty alcohol is oxidized to an aldehyde. iupac.organnualreviews.org This step is catalyzed by an alcohol oxidase. In C. fumiferana, a specific alcohol oxidase is present in the gland and is crucial for generating the final aldehydic pheromone from its alcohol precursor. annualreviews.orgbac-lac.gc.ca

Some pathways may also involve esterification and hydrolysis. In C. fumiferana, (E)-11-tetradecenyl acetate (B1210297) is an intermediate, which is hydrolyzed by an acetate esterase to generate the alcohol, which is then oxidized to (E)-11-tetradecenal. annualreviews.orgbac-lac.gc.ca

Table 2: Key Enzymes in Functional Group Modification for Aldehyde Pheromone Biosynthesis

| Enzyme | Organism | Reaction Catalyzed | Citation |

| Fatty Acyl Reductase (FAR) | Agrotis segetum | Converts fatty acyls to fatty alcohols. | nih.gov |

| Acetate Esterase | Choristoneura fumiferana | Hydrolyzes tetradecenyl acetate to tetradecenol. | annualreviews.orgbac-lac.gc.ca |

| Alcohol Oxidase | Choristoneura fumiferana | Oxidizes tetradecenol to tetradecenal. | annualreviews.orgbac-lac.gc.ca |

| Aldehyde Dehydrogenase | Choristoneura fumiferana | Detected in gland homogenates. | bac-lac.gc.ca |

The biosynthetic pathways of pheromones like this compound have been largely elucidated through in vivo labeling studies. bac-lac.gc.ca In these experiments, isotopically labeled precursors are administered to the organism, and the resulting pheromone components are analyzed to trace the metabolic route.

In studies on the spruce budworm, Choristoneura fumiferana, the incorporation of [1-¹⁴C]-acetate demonstrated that the pheromone precursor, trans-11-tetradecenyl acetate, was synthesized de novo within the pheromone gland. bac-lac.gc.ca Further studies using labeled fatty acids showed that a C16 fatty acyl moiety could be chain-shortened to a C14 moiety, which was then desaturated. annualreviews.org However, it was also noted that exogenously supplied free fatty acids are not always efficiently used to generate pheromones in this species, and that β-oxidation can be a significant competing metabolic pathway. annualreviews.orgbac-lac.gc.ca These studies confirmed that the complete biosynthetic machinery, from basic acetate units to the final aldehyde, is contained within the specialized gland tissue. bac-lac.gc.ca

Characterization of Chain-Shortening and Functional Group Modification Enzymes

Microbial Transformations and Bioconversion Processes

Microbial systems offer a promising alternative for the production of valuable compounds like this compound. nmb-journal.com This approach, known as microbial biotransformation or bioconversion, utilizes microorganisms or their enzymes to convert substrates into desired products. nih.govekb.eg

Engineered yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been successfully used as cell factories to produce insect pheromones. frontiersin.orgnih.gov By co-expressing genes for desaturases and fatty acyl reductases from moths, these yeasts can produce specific unsaturated fatty alcohols from their own endogenous fatty acids. nih.gov The resulting alcohols can then be chemically oxidized to yield the corresponding aldehydes. nih.gov For example, co-expression of a Δ11-desaturase and a FAR from the turnip moth in S. cerevisiae resulted in the production of (Z)-11-hexadecenol. nih.gov

Furthermore, some microbial enzymes can directly produce fatty aldehydes. A study demonstrated a coupled enzymatic reaction using an α-dioxygenase (α-DOX) and a fatty aldehyde dehydrogenase (FALDH) to produce chain-shortened fatty aldehydes from fatty acid substrates. researchgate.net Research has also identified this compound as a metabolite in the rumen of yaks, where its presence is correlated with the composition of the ruminal microbiota, indicating that certain bacteria can be involved in its natural production or transformation. mdpi.com

Semi-Biosynthetic and Chemoenzymatic Production Methods

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the efficiency of chemical synthesis to create complex molecules. nih.govgoogle.com This hybrid approach is particularly useful for producing pheromones like this compound.

A common semi-biosynthetic route involves the microbial production of a fatty alcohol precursor, as described above, followed by a chemical oxidation step to obtain the final aldehyde. nih.gov For instance, the fatty alcohols produced by engineered yeast can be converted to aldehydes using an oxidant like pyridinium (B92312) chlorochromate (PCC). nih.gov

Enzymes can also be used in vitro to perform specific transformations. An enzymatic tandem reaction has been developed where an α-dioxygenase and a fatty aldehyde dehydrogenase are used to create chain-shortened fatty aldehydes, demonstrating the potential for industrial production of these odorants from natural oils. researchgate.net This method leverages the specificity of enzymes to create valuable aldehydes that can be difficult to synthesize through purely chemical means. researchgate.net The synthesis of various compounds can be achieved through chemoenzymatic processes that involve, for example, a lipase-catalyzed enantioselective acetylation as a key step. nih.gov

Ecological and Biological Roles of 2 Tetradecenal

Role as Semiochemicals in Invertebrate Communication

Semiochemicals are the invisible threads that connect organisms, mediating interactions that are fundamental to survival and reproduction. 2-Tetradecenal and its various isomers are key players in this chemical dialogue, especially within the insect world. These compounds are a class of straight-chain lepidopteran pheromones (SCLPs), which consist of an unbranched aliphatic chain ending in an alcohol, aldehyde, or acetate (B1210297) group. aloki.hunih.gov They are secreted by an individual and received by another of the same species, triggering a specific behavioral or developmental reaction. indexacademicdocs.org

Mechanism as Sex Pheromones in Lepidoptera Species

In the order Lepidoptera, which includes moths and butterflies, locating a mate in a vast environment is a significant challenge. Many species have evolved to use highly specific and potent chemical signals known as sex pheromones to bridge this distance. nih.gov Various isomers of tetradecenal are frequently identified as essential components of these pheromone blends, emitted by females to attract conspecific males. nih.gov

For instance, (Z)-9-tetradecenal is a minor but key pheromone component for the carob moth (Ectomyelois ceratoniae) and a main component for Heliothis peltigera. rsc.orgicrisat.org Other isomers, such as (Z)-5-tetradecenal and (Z)-7-tetradecenal, are used by the grapevine-infesting leafminer moth, Antispila oinophylla. frontiersin.org The eastern spruce budworm (Choristoneura fumiferana) utilizes (E/Z)-11-tetradecenal in its pheromone blend. bioone.org This demonstrates the widespread adoption of tetradecenal-based compounds as a core element of reproductive strategy across diverse moth families.

Table 1: Examples of Lepidoptera Species Utilizing Tetradecenal Isomers in Sex Pheromones This table is interactive. You can sort and filter the data.

| Species | Family | Common Name | Tetradecenal Isomer(s) | Role in Pheromone Blend |

|---|---|---|---|---|

| Ectomyelois ceratoniae | Pyralidae | Carob Moth | (Z)-9-tetradecenal | Minor Component |

| Heliothis peltigera | Noctuidae | Bordered Straw | (Z)-9-tetradecenal | Main Component |

| Helicoverpa armigera | Noctuidae | Cotton Bollworm | (Z)-9-tetradecenal | Minor Component (Agonist) |

| Helicoverpa assulta | Noctuidae | Oriental Tobacco Budworm | (Z)-9-tetradecenal | Interspecific Antagonist |

| Antispila oinophylla | Heliozelidae | Grape Leafminer | (Z)-5-tetradecenal, (Z)-7-tetradecenal | Essential Components |

| Choristoneura fumiferana | Tortricidae | Eastern Spruce Budworm | (E/Z)-11-tetradecenal | Primary Component |

| Heliothis virescens | Noctuidae | Tobacco Budworm | (Z)-9-tetradecenal | Minor Component / Male Repellent |

The specificity of a pheromone signal often lies not in a single compound but in a precise blend of multiple components. nih.gov The communication system is so finely tuned that the presence of specific isomers of this compound and their exact ratio to other chemicals can determine whether the signal is attractive or ignored. indexacademicdocs.org This chemical complexity is a cornerstone of reproductive isolation between closely related species. core.ac.uk

Research has consistently shown that altering these delicate ratios can lead to a complete loss of attraction.

Antispila oinophylla : Males of this species are attracted to a blend of (Z)-5-tetradecenal and (Z)-7-tetradecenal, but only when presented in a specific ratio of 15:100. frontiersin.org

Helicoverpa Species : The closely related and sympatric species Helicoverpa armigera and Helicoverpa assulta share two main pheromone components, (Z)-11-hexadecenal and (Z)-9-hexadecenal, but in opposite ratios. cabidigitallibrary.orgresearchgate.net Furthermore, (Z)-9-tetradecenal is a minor component (~0.3%) in the gland of female H. armigera and increases attraction, but it is antagonistic to H. assulta males. nih.govresearchgate.net

Ectomyelois ceratoniae : The pheromone of the carob moth is a three-part blend, where (Z)-9-tetradecenal is a minor component that, when combined with the other two, significantly improves the upwind flight response of males. rsc.org

These examples underscore that the isomeric form and the precise quantity of this compound relative to other compounds in the blend are critical for creating a species-specific and effective mating signal.

The same chemical compound can elicit dramatically different behavioral responses in different species, a phenomenon crucial for preventing interbreeding. nih.gov A compound that is a powerful attractant for one species can act as a potent inhibitor or repellent for another, often a closely related species living in the same habitat. core.ac.ukfrontiersin.orgrasayanjournal.co.in

The role of (Z)-9-tetradecenal in the Helicoverpa complex is a classic example. While a small amount of (Z)-9-tetradecenal enhances the attractiveness of the H. armigera pheromone blend to its own males, the same compound is behaviorally antagonistic to H. assulta males, effectively jamming their reception of their own species' signal. nih.govresearchgate.net Similarly, in field studies of Heliothis peltigera, a two-component blend of (Z)-11-hexadecenal and (Z)-9-tetradecenal was effective for trapping males. icrisat.org The addition of a third component, (Z)-11-hexadecenol, did not increase catches of H. peltigera but significantly decreased the capture of the sympatric species H. armigera, demonstrating its function as an interspecific inhibitor. icrisat.org This dual functionality is a key evolutionary mechanism that helps maintain species boundaries.

Significance of Specific Isomeric Forms and Ratios in Pheromone Blends

Molecular Mechanisms of Olfactory Receptor Interaction in Insects

The detection of this compound and other pheromone components is a sophisticated process that begins at the molecular level in the insect's antennae. The antenna is covered in specialized sensory hairs called sensilla, which house olfactory sensory neurons (OSNs). These neurons are responsible for converting the chemical signal of the pheromone into an electrical signal that is sent to the brain. cabidigitallibrary.org

The process involves several key proteins:

Odorant Binding Proteins (OBPs) : Pheromone molecules entering the sensilla through pores are first captured by OBPs, which are abundant in the fluid (sensillum lymph) surrounding the neurons. These proteins are thought to solubilize the water-insoluble pheromones and transport them to the receptors on the neuron's membrane.

Olfactory Receptors (ORs) : The pheromone is then detected by specific Olfactory Receptors embedded in the dendritic membrane of the OSNs. Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex composed of a specific, ligand-binding OR protein and a highly conserved co-receptor known as Orco. cabidigitallibrary.org

Functional studies have successfully identified specific receptors tuned to tetradecenal isomers. In Heliothis virescens, the receptor HvirOR6 was identified as being specifically tuned to the minor pheromone component (Z)-9-tetradecenal. In the related species Helicoverpa armigera, the corresponding ortholog, HarmOr14b, is also tuned to (Z)-9-tetradecenal. researchgate.net The activation of these specific receptors by the binding of this compound initiates an ion flow across the neuronal membrane, generating the nerve impulse that signals the presence of a potential mate. cabidigitallibrary.org

Broader Inter- and Intra-specific Chemical Signaling Roles

While its role as a female-emitted sex attractant is well-documented, this compound also functions in other forms of chemical communication. These roles can be both within the same species (intraspecific) and between different species (interspecific).

A notable example of an alternative intraspecific role is seen in the tobacco budworm moth, Heliothis virescens. In this species, males also produce pheromones, and (Z)-9-tetradecenal has been identified as a component of this male-produced blend. Its function here is not to attract females, but to repel other males, thereby reducing mating competition from rivals. This demonstrates that the function of a semiochemical can be context-dependent, varying even between the sexes of the same species.

Involvement in Plant Chemical Defense Strategies Against Herbivores

Plants are not passive victims of herbivory; they have evolved a vast arsenal (B13267) of chemical defenses to deter attackers. These defenses include the production of secondary metabolites, some of which are volatile organic compounds (VOCs) released into the environment. icrisat.org These herbivore-induced plant volatiles (HIPVs) can act directly as toxins or repellents, or indirectly by attracting the natural enemies of the herbivores. nih.govcabidigitallibrary.org

The role of aldehydes as a class of defensive compounds is well-established. Many plants, upon being damaged by a chewing insect, release a blend of C6-aldehydes, known as green leaf volatiles (GLVs), which can have insecticidal properties and play a role in defense signaling. indexacademicdocs.orgnih.gov

While the direct involvement of this compound as a defensive compound produced by plants is not as extensively documented as its role in insect pheromones, some evidence suggests its presence and potential function in plant allelochemistry. Allelochemicals are compounds produced by one organism that affect the growth or behavior of another. For example, (E)-2-tetradecenal has been identified as a volatile component in the leaves of culantro (Eryngium foetidum). An analysis of the plant Tetracera indica, which is known for its allelopathic potential, identified 13-Tetradecenal as a fatty acid-derived compound in its flower extract. Furthermore, one source notes that (Z)-7-tetradecenal can serve as a defense mechanism in plants against herbivores by deterring feeding. rsc.org Although this specific role for this compound requires more research, its structural similarity to other known defensive aldehydes suggests its potential to be part of the complex chemical vocabulary of plant defense.

Influence on Microbial Community Dynamics and Metabolism

This compound has been identified as a metabolite that can correlate with and potentially influence the composition and metabolic activity of microbial communities in specific environments. Its presence or absence can be an indicator of certain microbial processes.

Research on the rumen microbiota of yaks has shown that this compound is a notable metabolite linked to fatty acid biosynthesis. mdpi.com In a study investigating the effects of a high-energy diet and subsequent Lactobacillus supplementation, the levels of this compound were found to be altered, reflecting a shift in the metabolic functions of the rumen microbial community. mdpi.com Specifically, a negative correlation was observed between the abundance of the bacterial family Muribaculaceae and the concentration of this compound. mdpi.com This suggests that as the population of Muribaculaceae decreases, the presence of this compound may increase, pointing to a dynamic interplay between specific bacterial taxa and lipid-related metabolic pathways. mdpi.com

In a different ecological context, (E)-2-tetradecenal is recognized as a key volatile compound contributing to the characteristic fresh aroma of cilantro (Coriandrum sativum). doi.org Studies on minimally processed cilantro leaves have shown that the concentration of (E)-2-tetradecenal, along with other aldehydes, decreases during storage as microbial spoilage occurs. doi.org The spoilage process in this environment is significantly affected by the growth of pectinolysing microorganisms. researchgate.net The decline of (E)-2-tetradecenal is considered an indicator of diminishing freshness, which correlates with an increase in the microbial population responsible for spoilage. doi.orgresearchgate.net

Table 1: Research Findings on this compound and Microbial Dynamics

| Research Context | Organism/Environment | Key Finding | Reference |

|---|---|---|---|

| Rumen Metabolism | Yak (Bos grunniens) | This compound was identified as a metabolite in the rumen. Its concentration was negatively correlated with the abundance of the bacterial family Muribaculaceae. | mdpi.com |

Participation in Broader Biochemical Processes (e.g., Fatty Acid Metabolism)

This compound, classified as a fatty aldehyde, is intrinsically linked to lipid metabolism. foodb.ca Its structure, a 14-carbon chain aldehyde, positions it as a derivative or intermediate in the synthesis and degradation of fatty acids. foodb.ca

Scientific investigations have directly implicated this compound in metabolic pathways related to fatty acids. In the previously mentioned study of yak rumen, this compound was one of several metabolites related to fatty acid biosynthesis that were enriched following probiotic intervention, suggesting a role in normalizing lipid metabolism. mdpi.com The compound is understood to be involved in processes such as lipid peroxidation and general fatty acid metabolism. foodb.ca

The biosynthesis of related compounds in insects further illustrates the role of tetradecenal structures in fatty acid pathways. For instance, the moth species Heliothis virescens produces the pheromone (Z)9-tetradecenal by utilizing hexadecanoic acid as a precursor. This process involves a Δ11 desaturation of the fatty acid, followed by one round of chain-shortening. researchgate.net This exemplifies how fatty acids are modified through specific enzymatic reactions to produce tetradecenal-based compounds.

Beyond its direct role in fatty acid metabolism, (E)-2-tetradecenal has been shown to participate in other significant biochemical signaling pathways. In one study, (E)-2-tetradecenal isolated from cilantro leaf extract was identified as an activator of the Keap1-Nrf2 signaling pathway in HepG2 cells. researchgate.net This pathway is crucial for cellular defense against oxidative stress. The study found that (E)-2-tetradecenal and other related (E)-2-alkenals caused the nuclear translocation of Nrf2, which in turn up-regulates downstream antioxidant genes. researchgate.net

Table 2: Documented Biochemical Processes Involving this compound

| Biochemical Process | Specific Role of this compound | Organism/System | Reference |

|---|---|---|---|

| Fatty Acid Biosynthesis | Identified as an enriched metabolite, suggesting a role in normalizing lipid metabolism. | Yak Rumen Microbiota | mdpi.com |

| Lipid Metabolism | Classified as a fatty aldehyde involved in lipid peroxidation and general fatty acid metabolism. | General Biochemistry | foodb.ca |

| Pheromone Biosynthesis (related isomer) | The related compound (Z)9-tetradecenal is synthesized from hexadecanoic acid via desaturation and chain-shortening. | Moths (Heliothis virescens) | researchgate.net |

Advanced Analytical Methodologies for 2 Tetradecenal in Biological Matrices

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of volatile and semi-volatile compounds like 2-tetradecenal from biological origins. These hyphenated techniques provide the necessary separation power and structural information for unambiguous identification and precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a principal and widely adopted technique for the identification and quantification of this compound in biological matrices. annualreviews.orgcuni.cz Its suitability stems from the compound's volatility, which allows for effective separation in the gas phase. In practice, biological extracts containing this compound are injected into the GC, where the compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of the chromatographic column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum that serves as a chemical fingerprint for this compound, allowing for its definitive identification.

Research on insect semiochemicals frequently employs GC-MS to analyze the composition of pheromone blends and defensive secretions. For instance, in studies of stink bugs, GC-MS has been instrumental in identifying and quantifying tetradecanal (B130844) as a major component of nymphal defensive secretions. ontosight.ai The technique allows for the comparison of chemical profiles between different developmental stages (nymphs versus adults) and sexes, revealing the specific roles of compounds like this compound. ontosight.ai The quantification of this compound is typically achieved by creating a calibration curve with a pure standard of the compound and often involves the use of an internal standard to correct for variations in sample preparation and injection. cuni.cz

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column Type | Non-polar (e.g., DB-5MS) | Separation of volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 50°C, ramp to 280°C | Separates compounds based on boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for targeted quantitative analysis. |

This table presents a generalized set of parameters; specific conditions may vary based on the sample matrix and analytical goals.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.com This precision allows for the determination of the elemental composition of an unknown compound, which is invaluable for metabolite profiling and identification. When coupled with liquid chromatography (LC) or gas chromatography (GC), HRMS is a powerful tool for untargeted metabolomics, aiming to identify all measurable metabolites in a biological sample. nih.govmpg.de

In the context of this compound, HRMS can be employed to study its biosynthesis and degradation pathways within an organism. For example, ultra-high-performance liquid chromatography-electrospray ionization-high-resolution tandem mass spectrometry (UHPLC-ESI-HRMS/MS) can be used to analyze polar extracts of insect tissues to identify potential precursors, intermediates, and breakdown products of this compound. nih.govmpg.de This approach generates a comprehensive metabolic fingerprint, and by comparing the profiles of different biological samples (e.g., insects at various life stages or under different physiological conditions), researchers can pinpoint metabolites associated with this compound production. nih.gov The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass analyzers is crucial for separating metabolites with very similar masses, which is a common challenge in complex biological extracts. science.gov

Coupled gas chromatography-electroantennogram detection (GC-EAD) is a specialized technique that directly links the chemical separation of volatile compounds with their biological activity. It is particularly vital in the study of insect pheromones and other semiochemicals. In a GC-EAD system, the effluent from the gas chromatography column is split into two paths. One path leads to a standard detector, such as a flame ionization detector (FID), while the other is directed over an insect's antenna. annualreviews.org Electrodes attached to the antenna measure any electrical potential changes (depolarizations) that occur when a biologically active compound elutes from the GC column and binds to the olfactory receptors on the antenna. annualreviews.org

This technique allows researchers to pinpoint exactly which compounds in a complex mixture are detected by the insect. For this compound, which is a known semiochemical, GC-EAD can be used to confirm its activity as a pheromone or allomone for a particular insect species. frontiersin.org By comparing the FID chromatogram with the electroantennogram, a direct correlation can be made between the presence of this compound and an electrophysiological response in the insect's antenna. Furthermore, GC-EAD can be used to assess the sensitivity of the insect to different concentrations of this compound and to screen for other, previously unknown, behaviorally active compounds in biological extracts. annualreviews.org

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

Sophisticated Sample Preparation and Extraction Protocols for Complex Biological Samples

The analysis of this compound from biological matrices is often preceded by a critical sample preparation step to isolate the analyte from interfering substances such as lipids, proteins, and salts. rsc.org The choice of extraction protocol depends heavily on the nature of the biological sample (e.g., insect gland, hemolymph, or whole-body extract) and the analytical technique to be used.

For volatile compounds like this compound, solvent extraction is a common approach. This typically involves homogenizing the biological tissue in a suitable organic solvent, such as hexane (B92381) or dichloromethane, followed by filtration or centrifugation to remove solid debris. Current time information in Bangalore, IN. Liquid-liquid extraction (LLE) can be used to further purify the extract by partitioning the analytes between two immiscible solvents. rsc.org

Solid-phase extraction (SPE) is another widely used technique that offers more selective isolation and concentration of the analyte. In SPE, the sample extract is passed through a cartridge containing a solid sorbent. The sorbent is chosen to retain the analyte of interest while allowing interfering compounds to pass through. The retained analyte is then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample for analysis.

Table 2: Comparison of Extraction Techniques for this compound from Biological Samples

| Extraction Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Dissolving the analyte in an organic solvent. | Simple, inexpensive. | Can co-extract interfering compounds. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing water-soluble interferences. | Can be labor-intensive and use large volumes of solvent. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High selectivity, good concentration factor, can be automated. | Can be more expensive, requires method development. |

Stereoisomer Separation and Configurational Elucidation Techniques

This compound can exist as different stereoisomers, specifically geometric isomers (cis/trans or Z/E) due to the carbon-carbon double bond. The biological activity of pheromones is often highly dependent on their stereochemistry, with one isomer typically being significantly more active than the others. slu.se Therefore, the separation and identification of the specific stereoisomers of this compound present in a biological sample are crucial.

Chiral chromatography, particularly chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), is the primary method for separating stereoisomers. researchgate.netcsfarmacie.cz These techniques utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus their separation. For volatile compounds like this compound, chiral GC is often the method of choice. The selection of the appropriate CSP, often based on modified cyclodextrins, is critical for achieving successful separation.

Once separated, the absolute configuration of each isomer needs to be determined. This can be a challenging task and often involves a combination of techniques. Comparison of the retention times of the separated isomers with those of authentic, synthesized standards of known configuration is a common approach. In the absence of standards, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy can sometimes be used to elucidate the stereochemistry. For more complex molecules, X-ray crystallography of a suitable crystalline derivative may be required for unambiguous configurational assignment. The process of separating enantiomers from a racemic mixture is known as resolution, which can be achieved by converting them into diastereomers that have different physical properties. libretexts.org

Synthetic Strategies and Structural Modifications of 2 Tetradecenal for Research

Development of Stereoselective Synthetic Routes

The biological activity of alkenes is often dependent on the geometry of the double bond. Therefore, the development of synthetic routes that selectively produce either the (E)- (trans) or (Z)- (cis) isomer of 2-tetradecenal is of significant chemical interest. General strategies for the stereoselective synthesis of unsaturated aldehydes and similar long-chain olefins typically involve key carbon-carbon bond-forming reactions that control the geometry of the resulting double bond.

Several established methodologies can be adapted for the synthesis of this compound isomers. For instance, the Wittig reaction and its Horner-Wadsworth-Emmons modification are powerful tools for creating double bonds with predictable stereochemistry. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) reagent and reaction conditions, one can favor the formation of either the (Z)- or (E)-alkene.

Another common approach involves cross-coupling reactions. researchgate.net For example, the Suzuki or Negishi coupling reactions can be employed to join a vinyl-containing fragment with an alkyl chain, offering control over the final product's geometry. Additionally, stereoselective reduction of alkynes is a well-established method. The reduction of a 2-tetradecyn-1-al precursor using lithium aluminium hydride would be expected to yield (E)-2-tetradecenal, while catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst would produce the (Z)-isomer.

Research into the synthesis of insect pheromones, which are often structurally related long-chain unsaturated aldehydes, has led to a variety of refined stereoselective methods. researchgate.netpherobase.com These syntheses often prioritize efficiency, cost-effectiveness, and high isomeric purity to ensure the biological activity of the final product. pherobase.com

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Strategy | Key Reagents/Reaction | Typical Stereochemical Outcome | Notes |

| Wittig Reaction | Stabilized phosphonium ylide + Dodecanal | Predominantly (E)-isomer | Reaction conditions can be tuned to influence stereoselectivity. |

| Horner-Wadsworth-Emmons | Phosphonate ester + Base + Dodecanal | Often high (E)-selectivity | Generally provides cleaner reaction and easier purification than the classical Wittig. |

| Alkyne Reduction (Dissolving Metal) | 2-Tetradecyn-1-ol followed by oxidation | (E)-isomer | Utilizes reagents like sodium in liquid ammonia. The alcohol is oxidized to the aldehyde in a subsequent step. |

| Alkyne Reduction (Catalytic Hydrogenation) | 2-Tetradecyn-1-ol + Lindlar's catalyst followed by oxidation | (Z)-isomer | Requires careful control to prevent over-reduction to the saturated alkane. |

| Cross-Coupling (e.g., Suzuki) | A vinylboronic ester + 1-Bromododecane + Palladium catalyst | Stereochemistry is retained from the starting vinylboronic ester. | Offers a modular approach to building the carbon chain. |

Design and Synthesis of Biological Analogues for Mechanistic Studies

To understand the specific structural requirements for the biological activity of this compound, researchers design and synthesize a variety of analogues. These are molecules that are structurally similar to the parent compound but have specific modifications. By comparing the activity of these analogues to the original molecule, scientists can deduce which parts of the structure are essential for its function, such as receptor binding or enzymatic processing.

The synthesis of analogues can involve several strategies:

Chain Length Modification: Creating homologues with shorter or longer alkyl chains (e.g., 2-dodecenal or 2-hexadecenal) helps determine the optimal chain length for biological activity.

Double Bond Position Isomers: Synthesizing isomers where the double bond is in a different position, such as 7-tetradecenal, can reveal the importance of the α,β-unsaturated aldehyde moiety for its specific biological interactions. ipb.ac.id

Isotopic Labeling: Incorporating stable isotopes like deuterium (B1214612) (²H) at specific positions, such as at carbons near the double bond, creates a "heavy" version of the molecule. researchgate.net These labeled analogues are invaluable for mechanistic studies of enzyme-catalyzed reactions, as they can be traced during metabolic processes and can help determine reaction mechanisms through the measurement of kinetic isotope effects (KIEs). researchgate.net

Functional Group Modification: Replacing the aldehyde group with other functionalities, such as an alcohol ((E)-2-tetradecen-1-ol) or a carboxylic acid ((E)-2-tetradecenoic acid), can clarify the role of the aldehyde in binding and activation.

The design and synthesis of such analogues are fundamental to structure-activity relationship (SAR) studies. These investigations are critical for understanding how molecules like this compound are perceived by biological systems and for designing new molecules with potentially enhanced or more specific activities. nih.govnih.gov

Table 2: Examples of Potential Biological Analogues of this compound and Their Research Purpose

| Analogue Type | Example Compound | Purpose of Mechanistic Study |

| Chain Length Analogue | (E)-2-Dodecenal | To investigate the effect of alkyl chain length on receptor binding affinity. |

| Positional Isomer | (Z)-7-Tetradecenal | To determine the importance of the double bond's position relative to the aldehyde group. ipb.ac.id |

| Isotopically Labeled | (E)-3,3-Dideuterio-2-tetradecenal | To study metabolic pathways and reaction mechanisms of enzymatic degradation. researchgate.net |

| Functional Group Analogue | (E)-2-Tetradecen-1-ol | To assess the role of the aldehyde carbonyl group in biological activity. |

| Stereoisomer | (Z)-2-Tetradecenal | To determine the stereochemical requirements for biological recognition. |

Novel Chemical Derivatization for Enhanced Stability in Environmental Conditions

Aldehydes, particularly unsaturated ones like this compound, are susceptible to degradation under environmental conditions. The primary degradation pathway is oxidation of the aldehyde group to the corresponding carboxylic acid, which can be catalyzed by air (auto-oxidation), light, and impurities. google.com This instability poses a significant challenge for its storage and use in practical applications, such as in pheromone lures for pest monitoring, where a slow and consistent release over a long period is required.

To address this, research has focused on strategies to enhance the stability of aldehyde semiochemicals. A key finding is that the presence of fatty acid impurities can catalyze the degradation of the aldehyde. google.com Therefore, a crucial first step in stabilization is the purification of the aldehyde to remove these acidic impurities.

Further strategies involve chemical derivatization or formulation improvements:

Formation of Acetals: The aldehyde can be protected by converting it into an acetal. Acetals are significantly more stable to oxidation than aldehydes. The aldehyde can then be slowly released in the field through hydrolysis, which can be triggered by moisture in the air.

Use of Antioxidants: Adding antioxidants to the formulation can inhibit the auto-oxidation process. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) or tocopherol (Vitamin E).

Advanced Packaging: Recent developments include innovative packaging solutions. Storing the compound in oxygen-free environments, such as in vacuum-sealed packages or containers purged with an inert gas like nitrogen, significantly improves stability by preventing oxidation. google.com Packaging materials may also include desiccants to remove moisture or be constructed with oleophobic layers to prevent interaction with the packaging itself. google.com

These stabilization methods are critical for ensuring that this compound maintains its chemical integrity and biological efficacy from the time of its synthesis to its deployment in the field. google.com

Table 3: Methods for Enhancing the Stability of this compound

| Stabilization Method | Mechanism | Key Advantage | Reference |

| High-Purity Synthesis | Removal of catalytic fatty acid impurities. | Prevents acid-catalyzed degradation. | google.com |

| Antioxidant Addition | Scavenging of free radicals that propagate oxidation. | Simple and effective for inhibiting auto-oxidation. | |

| Acetal Formation | Protection of the reactive aldehyde functional group. | Provides a pro-chemical that releases the active aldehyde slowly. | |

| Inert Gas Packaging | Exclusion of atmospheric oxygen. | Drastically reduces the rate of oxidation during storage. | google.com |

| Vacuum-Sealing | Removal of air and therefore oxygen from packaging. | Enhances stability by creating an oxygen-free environment. | google.com |

Applications in Integrated Pest Management Ipm and Chemical Control Strategies

Utilization in Pheromone-Based Population Monitoring Systems

Pheromone-baited traps are a cornerstone of IPM, providing essential data on pest presence, distribution, and population density. oup.com These systems are valued for their species-specificity and effectiveness even at low population levels. oup.com Various isomers of tetradecenal are key attractants used in the lures for these monitoring traps. The data gathered from these traps helps to precisely time control interventions, such as insecticide applications, to maximize their impact while minimizing use. syntechresearch.com

Research has identified several tetradecenal isomers as essential sex pheromone components for a range of pest species, leading to their use in monitoring systems:

Spruce Budworm (Choristoneura fumiferana) : The sex pheromone of this major forest pest is primarily a 95:5 blend of (E)- and (Z)-11-tetradecenal. oup.comnih.gov Synthetic versions of this blend are used extensively in pheromone traps to monitor populations and forecast outbreaks. oup.comnih.gov Long-term monitoring programs have utilized these lures to track moth densities and inform management decisions, though the relationship between moth capture rates and subsequent larval populations can be influenced by factors like trap placement and lure type. oup.com

Choristoneura conflictana : The pheromone for this species has been identified as Z11-tetradecenal (Z11-14Ald), which is attractive to males across their geographical range. oup.com This has enabled the development of a combined monitoring system using a single lure to simultaneously trap both C. conflictana and another forest pest, Malacosoma disstria, demonstrating an innovative and economical approach to pest monitoring. oup.com

Carob Moth (Ectomyelois ceratoniae) : The sex pheromone of the carob moth includes (Z)-9-tetradecenal as a minor component, alongside the major component (Z,E)-9,11,13-tetradecatrienal and another minor component, (Z,E)-9,11-tetradecadienal. researchgate.net The inclusion of these minor components is important for improving the upwind flight response of males to the lure. researchgate.net

Acleris perfundana : Field trapping has shown that a 1:1 mixture of (Z)-11-Tetradecenal and (E)-11-Tetradecenal is effective at capturing males of this tortricid moth species. pageplace.de

Interactive Table: Insects Monitored Using Tetradecenal Isomers Click on the headers to sort the data.

| Pest Species | Scientific Name | Tetradecenal Isomer(s) | Role in Pheromone Blend | Citation(s) |

| Spruce Budworm | Choristoneura fumiferana | (E/Z)-11-tetradecenal (95:5) | Primary Component | oup.comnih.gov |

| Large Aspen Tortrix | Choristoneura conflictana | (Z)-11-tetradecenal | Primary Component | oup.com |

| Carob Moth | Ectomyelois ceratoniae | (Z)-9-tetradecenal | Minor Component | researchgate.net |

| Acleris perfundana | Acleris perfundana | (Z)-11-Tetradecenal & (E)-11-Tetradecenal | Attractant | pageplace.de |

| Citrus Flower Moth | Prays citri | (Z)-7-tetradecenal | Major Component | sakura.ne.jpherts.ac.uk |

| Cotton Bollworm | Helicoverpa armigera | (Z)-9-tetradecenal | Important Component | nih.gov |

Implementation in Mating Disruption Techniques for Pest Control

Mating disruption is a powerful pest control technique that involves permeating the atmosphere of a crop with a synthetic version of an insect's sex pheromone. usda.gov This high concentration of pheromone makes it difficult or impossible for males to locate calling females, thereby disrupting mating, reducing subsequent larval populations, and preventing crop damage. usda.gov This method is considered a reliable and species-specific tool for controlling insect pests, particularly at low to moderate population densities. mdpi.commdpi.com

Several isomers of tetradecenal are crucial components in mating disruption formulations for significant agricultural pests:

Cotton Bollworm (Helicoverpa armigera) : While the standard pheromone blend for this species has historically focused on other compounds, research has shown that (Z)-9-tetradecenal is a significant, previously overlooked component of the female sex gland. nih.gov Field tests demonstrated that adding (Z)-9-tetradecenal to lures doubled trap catches. This suggests that incorporating (Z)-9-tetradecenal into mating disruption formulations could significantly improve their efficacy by acting on both long and short-range attraction. nih.gov

Oriental Fruit Moth (Grapholita molesta) : This pest of stone fruits is managed using mating disruption products. mdpi.com Its pheromone blend includes (Z)-11-tetradecenyl acetate (B1210297) combined with (Z)-11-tetradecenal. mdpi.com

Obliquebanded Leafroller (Choristoneura rosaceana) : In studies to develop mating disruption for this pest, a three-component blend including (Z)-11-tetradecenal (Z11-14:Ald) was tested. oup.com However, in this specific case, the addition of the aldehyde to the primary acetate components did not result in a significant improvement in mating disruption. oup.com

The effectiveness of mating disruption can be influenced by numerous factors, including the specific formulation, pest population density, and crop characteristics. mdpi.commdpi.com

Interactive Table: Mating Disruption Applications Involving Tetradecenal Isomers Click on the headers to sort the data.

| Pest Species | Scientific Name | Tetradecenal Isomer(s) | Blend Components | Outcome/Potential | Citation(s) |

| Cotton Bollworm | Helicoverpa armigera | (Z)-9-tetradecenal | Suggested addition to standard blend | Recommended to improve efficacy | nih.gov |

| Oriental Fruit Moth | Grapholita molesta | (Z)-11-tetradecenal | Used with (Z)-11-tetradecenyl acetate | Component of commercial MD products | mdpi.com |

| Obliquebanded Leafroller | Choristoneura rosaceana | (Z)-11-tetradecenal | Tested with acetate and alcohol components | Did not significantly improve disruption in trials | oup.com |

Exploration in Attract-and-Kill and Push-Pull Strategies

Beyond monitoring and mating disruption, tetradecenal isomers are being explored in other advanced IPM strategies like "attract-and-kill" and "push-pull." researchgate.net

Attract-and-Kill : This method uses a pheromone lure to attract the target pest to a specific point that has been treated with a small amount of insecticide or a pathogen, killing the insect upon contact. This minimizes insecticide use across the entire crop.

Push-Pull : This is a more complex strategy that involves using repellent semiochemicals (the "push") to drive pests away from the main crop, while simultaneously using attractant semiochemicals like pheromones (the "pull") to lure them into traps or onto trap crops planted along the field's perimeter. europa.eu

Research into these strategies has identified roles for tetradecenal isomers. For example, (Z)-9-tetradecenal has been noted as a compound with potential application in push-pull strategies. While specific, large-scale commercial applications of 2-tetradecenal in these systems are still under development for many species, they represent a promising frontier in behavior-manipulating pest control. researchgate.neteuropa.eu

Development of Environmentally Benign Semiochemical Tools in Agriculture

The use of this compound and other semiochemicals is a significant step towards more sustainable and environmentally benign agriculture. nih.govsyntechresearch.com Unlike broad-spectrum pesticides that can harm non-target species, including beneficial insects and pollinators, pheromones are highly species-specific. mdpi.commdpi.com

Key environmental benefits of using tetradecenal-based semiochemical tools include:

High Specificity : Pheromones only affect the target pest, preserving the biodiversity of beneficial organisms like predators and parasitoids within the agricultural ecosystem. nih.govmdpi.com

Low Toxicity : These compounds are naturally occurring and used in very small quantities, posing low toxicological risk to humans, wildlife, and the environment. mdpi.com

Reduced Pesticide Residues : By replacing or reducing the frequency of conventional insecticide sprays, pheromone-based controls help to minimize harmful chemical residues on food products. mdpi.com

The development of innovative formulations, such as biodegradable and flowable matrices or specialized fibers, further enhances the environmental profile of these tools by providing controlled, long-lasting release and reducing waste. nih.govmdpi.com These advancements align with global initiatives for sustainable agriculture, food safety, and biodiversity preservation. mdpi.com

常见问题

What are the key challenges in synthesizing and purifying 2-Tetradecenal for experimental use, and how can they be methodologically addressed?

Basic Research Focus

Synthesis of this compound often faces issues like isomerization during purification and low yield due to its unsaturated aldehyde structure. To address this:

- Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and confirm product identity .

- Optimize purification via low-temperature fractional distillation to minimize thermal degradation .

- Validate purity using NMR spectroscopy (e.g., and spectra) to detect trace impurities or stereoisomers .

How can researchers design experiments to assess the biological activity of this compound while controlling for its inherent volatility?

Basic Research Focus

Volatility complicates bioactivity assays (e.g., antimicrobial or pheromonal studies). Mitigation strategies include:

- Closed-system assays : Use sealed chambers or microplate formats to minimize vapor loss .

- Stabilization via derivatization : Convert this compound to less volatile derivatives (e.g., Schiff bases) for in vitro testing, then reverse derivatization post-assay .

- Quantify residual compound levels using HPLC-UV/Vis or GC-MS to correlate concentration with observed activity .

What advanced analytical techniques are recommended for resolving contradictions in reported physicochemical properties of this compound?

Advanced Research Focus

Discrepancies in properties like boiling point or solubility may arise from isomer mixtures or measurement artifacts. Solutions include:

- Chiral chromatography : Separate enantiomers or geometric isomers using columns with chiral stationary phases (e.g., β-cyclodextrin) .

- Cross-validate data : Compare results from multiple techniques (e.g., differential scanning calorimetry for melting points vs. computational simulations) .

- Statistical error analysis : Quantify measurement uncertainties using replicate experiments and report confidence intervals .

How can computational modeling enhance the understanding of this compound’s interaction with biological receptors?

Advanced Research Focus

To study ligand-receptor binding (e.g., insect olfactory receptors):

- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities and active site interactions .

- Quantum mechanical calculations : Analyze electron distribution and reactive sites via DFT (density functional theory) .

- Validate models with in vitro mutagenesis : Compare predicted binding sites with experimental receptor mutation data .

What methodologies are critical for studying this compound’s stability under varying environmental conditions?

Advanced Research Focus

Degradation kinetics in air, light, or aqueous media require:

- Controlled stability chambers : Monitor degradation at specific temperatures, pH levels, and humidity using UV-Vis spectroscopy or GC-MS .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under different storage conditions .

- Degradation product identification : Use LC-QTOF-MS to characterize oxidation byproducts (e.g., peroxides or carboxylic acids) .

How should researchers address conflicting data on this compound’s ecological roles in insect communication?

Advanced Research Focus

Contradictory field observations (e.g., species-specific pheromone activity) necessitate:

- Behavioral dose-response assays : Test varying concentrations in wind tunnels or electrophysiological setups (e.g., electroantennography) .

- Cross-species receptor cloning : Express putative receptors in heterologous systems (e.g., Xenopus oocytes) to isolate this compound-specific responses .

- Meta-analysis of existing data : Systematically compare studies to identify confounding variables (e.g., geographic variations in insect populations) .

Table 1: Key Research Gaps and Methodological Recommendations

Guidelines for Rigorous Research Design

- Ethical compliance : Obtain approvals for biological studies involving live organisms or human subjects .

- Data transparency : Publish raw datasets and computational codes alongside findings to enable replication .

- Bias mitigation : Use blinded analysis and randomized sampling in behavioral or ecological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。